molecular formula C20H19ClN2O3 B6915750 N-[(4-chlorophenyl)-cyclobutylmethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

N-[(4-chlorophenyl)-cyclobutylmethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

Cat. No.: B6915750
M. Wt: 370.8 g/mol
InChI Key: FNGSYGGLBRFIEW-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)-cyclobutylmethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide is a synthetic organic compound with a complex structure that includes a benzoxazine ring, a cyclobutylmethyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)-cyclobutylmethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide typically involves multiple steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an o-aminophenol and a carboxylic acid derivative.

    Introduction of the Cyclobutylmethyl Group: This step involves the alkylation of the benzoxazine ring with a cyclobutylmethyl halide under basic conditions.

    Attachment of the Chlorophenyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutylmethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazine ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include cyclobutanone derivatives or carboxylic acids.

    Reduction: Products may include alcohol derivatives of the benzoxazine ring.

    Substitution: Products will vary depending on the nucleophile used but can include a wide range of substituted benzoxazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-chlorophenyl)-cyclobutylmethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors, its bioavailability, and its toxicity profile.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in various industrial processes.

Mechanism of Action

The mechanism by which N-[(4-chlorophenyl)-cyclobutylmethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells. The exact pathways would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)-cyclopropylmethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide
  • N-[(4-chlorophenyl)-cyclohexylmethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide
  • N-[(4-chlorophenyl)-cyclopentylmethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

Uniqueness

Compared to these similar compounds, N-[(4-chlorophenyl)-cyclobutylmethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide is unique due to the presence of the cyclobutylmethyl group. This group can impart different steric and electronic properties, potentially leading to unique reactivity and interactions with biological targets. The specific size and shape of the cyclobutyl ring can influence the compound’s binding affinity and selectivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(4-chlorophenyl)-cyclobutylmethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c21-15-7-4-13(5-8-15)19(12-2-1-3-12)23-20(25)14-6-9-17-16(10-14)22-18(24)11-26-17/h4-10,12,19H,1-3,11H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGSYGGLBRFIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=C(C=C2)Cl)NC(=O)C3=CC4=C(C=C3)OCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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